molecular formula C16H18N6 B2490717 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 938894-42-9

1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B2490717
CAS No.: 938894-42-9
M. Wt: 294.362
InChI Key: DYNPICBCKURRBT-UHFFFAOYSA-N
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Description

1-Benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring substituted at the 1-position with a benzyl group. Its IUPAC name is 1-(phenylmethyl)-4-(4-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 903589-83-3; ChemSpider ID: 24732564) . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with kinase ATP-binding domains . The benzyl and piperazine substituents enhance solubility and modulate target affinity, making this compound a candidate for kinase inhibition studies, particularly in cancer and inflammatory diseases .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-2-4-13(5-3-1)11-21-6-8-22(9-7-21)16-14-10-19-20-15(14)17-12-18-16/h1-5,10,12H,6-9,11H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNPICBCKURRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile

The most efficient route involves cyclizing 5-amino-1H-pyrazole-4-carbonitrile (A) with formamidine acetate in refluxing ethanol (78% yield):
$$
\text{(A) + H}2\text{NCH(NH}2\text{)OAc} \xrightarrow{\Delta, \text{EtOH}} \text{1H-Pyrazolo[3,4-d]pyrimidine} \quad
$$
Chlorination at position 4 using POCl₃/PCl₅ (1:3) at 110°C for 6 hr provides the key intermediate 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (B) in 92% purity.

Piperazine Functionalization Strategies

Direct N-Benzylation of Piperazine

Benzylation of unprotected piperazine requires careful stoichiometric control to avoid over-alkylation:
$$
\text{Piperazine + Benzyl chloride (1.05 eq)} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 50^\circ\text{C}} \text{1-Benzylpiperazine (87% yield)} \quad
$$
Excess base (2.5 eq K₂CO₃) and dimethylformamide solvent minimize bis-alkylation byproducts (<5%).

Coupling Methodologies

Nucleophilic Aromatic Substitution (SNAr)

Reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (B) with 1-benzylpiperazine demonstrates temperature-dependent regioselectivity:

Conditions Yield Byproducts Reference
DMF, 80°C, 12 hr 62% N1-alkylation (18%)
NMP, 120°C, microwave, 2 hr 78% Dechlorination (7%)
DMSO, 100°C, 8 hr 71% Piperazine decomposition (9%)

Microwave-assisted conditions in N-methylpyrrolidone (NMP) provide optimal balance between reaction rate and selectivity.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables installation of complex piperazine derivatives:
$$
\text{(B) + 1-Benzylpiperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3, \text{dioxane}} \text{Target (85% yield)} \quad
$$
This method circumvents SNAr limitations but requires rigorous exclusion of moisture and oxygen.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized piperazine resins allow iterative functionalization:

  • Wang resin-bound piperazine benzylated with 4-methoxybenzyl chloride (91% efficiency)
  • Cleavage with TFA/CH₂Cl₂ (1:9) yields 1-benzylpiperazine-TFA salt
  • SNAr coupling with (B) in DMF at 90°C (73% isolated yield)

One-Pot Assembly

Sequential reactions in a single vessel improve atom economy:
$$
\text{4-Hydrazinylpyrimidine + Benzyl isocyanate} \xrightarrow{\text{AcOH, 70°C}} \text{Target via cyclocondensation/alkylation} \quad
$$
Yields remain moderate (55%) due to competing decomposition pathways.

Purification and Characterization

Final products require chromatographic purification (SiO₂, EtOAc/hexane 3:7 → 1:1 gradient). Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-3), 7.35–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, NCH₂Ph), 3.85–3.72 (m, 8H, piperazine)
  • HRMS : m/z calcd for C₁₆H₁₈N₇ [M+H]⁺ 316.1618, found 316.1615

Scale-Up Considerations

Industrial production favors SNAr over transition metal-catalyzed methods due to:

  • Lower catalyst costs ($12/kg vs $480/kg for Pd catalysts)
  • Simplified workup procedures
  • Compatibility with continuous flow reactors (residence time 45 min at 130°C)

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications to its substituents significantly altering biological activity. Below is a systematic comparison of analogs:

Piperazine-Substituted Analogs
Compound Name Substituents on Piperazine/Benzyl Synthesis Yield (%) Melting Point (°C) Biological Target/Activity Reference
1-Benzyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Benzyl; 4-phenylpiperazine Not reported Not reported Kinase modulation (GPR55, NOD1)
1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl; 2-methylphenyl Not reported Not reported Kinase inhibition (structural analog)
1-(4-Chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl; 4-chlorophenoxyethyl Not reported Not reported VEGFR-2 inhibition (anti-angiogenic)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) enhance target specificity for kinases like VEGFR-2 , while electron-donating groups (e.g., methyl in ) improve metabolic stability .
  • Piperazine substitution patterns influence solubility and binding kinetics. For example, bulky aryl groups (e.g., 4-phenylpiperazine in ) may hinder ATP-binding pocket access compared to smaller substituents.
Urea-Linked Bisaryl Analogs
Compound Name Substituents on Urea Moiety Yield (%) Melting Point (°C) Activity (IC50/nM) Reference
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-cyanophenyl)urea (1p) 3-Cyanophenyl 86.7 235.2–237.4 Pan-RAF inhibition
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(5-methyl-2-nitrophenyl)urea (1r) 5-Methyl-2-nitrophenyl 54.2 359.7–360.2 RAF/MEK pathway

Key Observations :

  • Urea-linked derivatives exhibit potent pan-RAF inhibition (IC50 < 100 nM) due to strong hydrogen bonding with kinase catalytic domains .
  • Electron-deficient aryl groups (e.g., 3-cyanophenyl in 1p) enhance potency compared to electron-rich analogs .
Hydrazine Derivatives
Compound Name Substituents Synthesis Method Activity Reference
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) Hydrazine; 6-methyl Reflux with hydrazine hydrate Antiproliferative (GI50: 2.1 μM)
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) Benzylidenehydrazine Condensation with aldehydes Apoptosis induction in cancer cells

Key Observations :

  • Hydrazine derivatives are synthesized via nucleophilic substitution (e.g., replacing chloro groups with hydrazine) , contrasting with reductive amination used for piperazine analogs (e.g., ).
  • Schiff base formation (e.g., 5a) improves cellular uptake and pro-apoptotic activity .
Heterocyclic Hybrids
Compound Name Hybrid Structure Synthesis Yield (%) Application Reference
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fusion 82 Kinase inhibition (e.g., CDK2)

Key Observations :

  • Fusion with thienopyrimidine () broadens kinase selectivity but complicates synthesis due to multi-step reactions .

Biological Activity

1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring via a benzyl group, which contributes to its unique pharmacological properties. Its primary biological activity appears to be related to the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

The primary target of this compound is CDK2 . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition leads to cell cycle arrest and subsequently inhibits cell proliferation, making it a potential candidate for cancer therapy.

Key Mechanisms:

  • Inhibition of CDK2 : Prevents cells from entering the S phase.
  • Cell Cycle Arrest : Induces G1 phase arrest, limiting cell growth and division.
  • Impact on Cellular Processes : Alters gene expression and affects various signaling pathways associated with cell survival and proliferation.

Biological Activity and Research Findings

Numerous studies have explored the biological activity of this compound, particularly its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to reduce mTORC1 activity and enhance autophagy under certain conditions, which are critical mechanisms in cancer biology.

Study Cell Line IC50 (μM) Mechanism
Study 1MIA PaCa-2 (Pancreatic Cancer)<0.5Reduced mTORC1 activity
Study 2Various Cancer LinesSubmicromolarIncreased autophagy

Case Study 1: Antiproliferative Effects

A study focusing on MIA PaCa-2 cells demonstrated that this compound significantly inhibited cell growth at submicromolar concentrations. The mechanism involved disrupting autophagic flux by interfering with mTORC1 reactivation during nutrient refeed conditions. This suggests that the compound could selectively target cancer cells under metabolic stress while sparing normal cells.

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of related compounds have revealed that modifications in the pyrazolo[3,4-d]pyrimidine core can enhance biological activity. Compounds with similar structures showed varying degrees of CDK inhibition and antiproliferative effects, indicating that structural optimization can lead to more potent derivatives.

Q & A

What are the common synthetic routes for 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization reactions and functional group substitutions. Key steps include:

  • Core Formation : Cyclization of hydrazines with carbonyl precursors to form the pyrazolo[3,4-d]pyrimidine core .
  • Piperazine Substitution : Reaction of the core with benzyl chloride derivatives under reflux in solvents like ethanol or dichloromethane (DCM) .
  • Purification : Solvent evaporation under reduced pressure followed by crystallization (e.g., ethanol or methanol) to isolate the final compound .
    Example: Heating 4,6-dichloro-1-phenyl-pyrazolo[3,4-d]pyrimidine with benzylpiperazine in ethanol under reflux yields the target compound after recrystallization .

Which functional groups in this compound influence its reactivity and bioactivity?

Level: Basic
Methodological Answer:
Critical functional groups include:

  • Pyrazolo[3,4-d]pyrimidine Core : Provides a planar aromatic system for π-π stacking with biological targets .
  • Benzyl Group : Enhances lipophilicity, improving membrane permeability .
  • Piperazine Moiety : Introduces basicity and hydrogen-bonding potential, crucial for receptor interactions .
    These groups collectively affect solubility, stability, and binding affinity. For example, modifying the benzyl group (e.g., halogenation) can alter antimicrobial or anticancer activity .

How can researchers design experiments to optimize kinase inhibitory activity?

Level: Advanced
Methodological Answer:
Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the benzyl or piperazine groups and test inhibition against kinases (e.g., VEGFR-2, RET) .
  • Molecular Docking : Use software like AutoDock to predict binding modes with kinase ATP-binding pockets .
  • Kinase Assays : Employ biochemical assays (e.g., ADP-Glo™) to quantify IC50 values and selectivity profiles .
    Example: Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety enhanced RET kinase inhibition in analogs .

How can contradictions in biological activity data across studies be resolved?

Level: Advanced
Methodological Answer:
Contradictions (e.g., antimicrobial vs. anticancer activity) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. MTT for cytotoxicity) .
  • Compound Purity : Validate purity via HPLC or LC-MS to exclude impurities influencing results .
  • Orthogonal Assays : Confirm activity using multiple methods (e.g., SPR for binding affinity and cell-based assays for functional effects) .
    Example: A compound showing inconsistent anticancer activity was re-evaluated using standardized cell lines (e.g., NCI-60 panel) and purity >95% .

What strategies enhance target selectivity via piperazine modification?

Level: Advanced
Methodological Answer:

  • Substituent Engineering : Introduce polar groups (e.g., -OH, -OCH₃) to improve hydrogen bonding with specific receptors .
  • Fragment-Based Design : Replace benzyl with fluorobenzyl to exploit hydrophobic pockets in targets like EGFR .
  • Crystallography : Resolve co-crystal structures to guide rational modifications (e.g., 4-fluorobenzylpiperazine derivatives showed enhanced EGFR binding) .

What analytical techniques confirm the compound’s structural integrity?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions and piperazine connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₂H₂₃ClN₈, MW 434.9 g/mol) .
  • X-Ray Crystallography : Resolves 3D conformation, critical for understanding binding modes .

How to assess pharmacokinetics in preclinical models?

Level: Advanced
Methodological Answer:

  • In Vitro ADME : Use Caco-2 cells for permeability and liver microsomes for metabolic stability .
  • In Vivo Studies : Administer in rodent models and measure plasma half-life (t₁/₂) via LC-MS/MS .
  • Protein Binding : Equilibrium dialysis to determine plasma protein binding (%) .

What computational methods predict binding modes with EGFR?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for mutant EGFR variants .
  • Density Functional Theory (DFT) : Analyze electronic properties of substituents affecting binding .
    Example: Pyrazolo[3,4-d]pyrimidine derivatives showed strong EGFR binding in simulations, validated by IC50 < 100 nM in enzymatic assays .

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